Cas no 1261619-50-4 (3-Chloro-4'-(difluoromethyl)-3'-(trifluoromethyl)propiophenone)

3-Chloro-4'-(difluoromethyl)-3'-(trifluoromethyl)propiophenone 化学的及び物理的性質
名前と識別子
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- 3-Chloro-4'-(difluoromethyl)-3'-(trifluoromethyl)propiophenone
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- インチ: 1S/C11H8ClF5O/c12-4-3-9(18)6-1-2-7(10(13)14)8(5-6)11(15,16)17/h1-2,5,10H,3-4H2
- InChIKey: JKHKPITYLDVONC-UHFFFAOYSA-N
- SMILES: ClCCC(C1C=CC(C(F)F)=C(C(F)(F)F)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 292
- XLogP3: 3.6
- トポロジー分子極性表面積: 17.1
3-Chloro-4'-(difluoromethyl)-3'-(trifluoromethyl)propiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013004898-500mg |
3-Chloro-4'-(difluoromethyl)-3'-(trifluoromethyl)propiophenone |
1261619-50-4 | 97% | 500mg |
$823.15 | 2023-09-03 | |
Alichem | A013004898-250mg |
3-Chloro-4'-(difluoromethyl)-3'-(trifluoromethyl)propiophenone |
1261619-50-4 | 97% | 250mg |
$480.00 | 2023-09-03 | |
Alichem | A013004898-1g |
3-Chloro-4'-(difluoromethyl)-3'-(trifluoromethyl)propiophenone |
1261619-50-4 | 97% | 1g |
$1475.10 | 2023-09-03 |
3-Chloro-4'-(difluoromethyl)-3'-(trifluoromethyl)propiophenone 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
3-Chloro-4'-(difluoromethyl)-3'-(trifluoromethyl)propiophenoneに関する追加情報
Professional Introduction to 3-Chloro-4'-(difluoromethyl)-3'-(trifluoromethyl)propiophenone (CAS No. 1261619-50-4)
3-Chloro-4'-(difluoromethyl)-3'-(trifluoromethyl)propiophenone is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, identified by its CAS number CAS No. 1261619-50-4, is characterized by its unique structural features, which include the presence of both chloro and fluorinated substituents. These structural elements contribute to its remarkable reactivity and make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular structure, featuring a propiophenone core with difluoromethyl and trifluoromethyl groups, positions it as a potent building block for the development of novel pharmaceutical agents. The influence of these fluorine-containing groups on the electronic properties and metabolic stability of the resulting molecules has been extensively studied. Recent research has highlighted the role of such fluorinated compounds in enhancing drug efficacy and reducing susceptibility to enzymatic degradation.
In the realm of medicinal chemistry, 3-Chloro-4'-(difluoromethyl)-3'-(trifluoromethyl)propiophenone has been explored as a precursor for the synthesis of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. The introduction of fluorine atoms into pharmaceutical candidates is well-documented for its ability to modulate lipophilicity, metabolic pathways, and binding affinity to biological targets. This compound exemplifies how strategic functionalization can lead to the development of more effective therapeutic agents.
The synthesis of 3-Chloro-4'-(difluoromethyl)-3'-(trifluoromethyl)propiophenone involves sophisticated organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. The compound's reactivity with nucleophiles and its ability to undergo selective transformations make it an indispensable tool in synthetic chemistry labs.
Recent advancements in computational chemistry have further illuminated the potential applications of this compound. Molecular modeling studies have predicted its interaction with various biological targets, providing insights into its pharmacological properties. These computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the identification of lead compounds.
The role of fluorinated compounds in medicinal chemistry continues to evolve, with new derivatives being developed for their enhanced pharmacokinetic profiles. 3-Chloro-4'-(difluoromethyl)-3'-(trifluoromethyl)propiophenone is no exception, as researchers strive to optimize its structure for improved therapeutic outcomes. The integration of machine learning algorithms into virtual screening processes has expedited the identification of promising candidates derived from this scaffold.
In conclusion, 3-Chloro-4'-(difluoromethyl)-3'-(trifluoromethyl)propiophenone represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes and versatile reactivity make it a cornerstone in the synthesis of innovative drug candidates. As research progresses, this compound will undoubtedly continue to play a pivotal role in the development of next-generation therapeutics that address unmet medical needs.
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